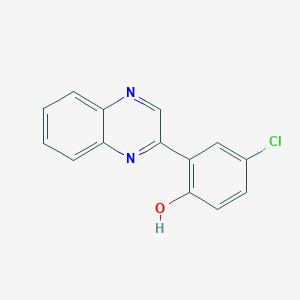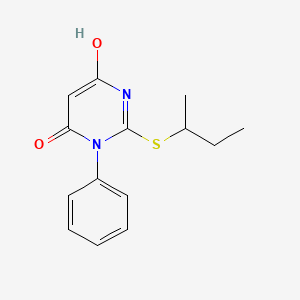
4-chloro-2-(2-quinoxalinyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2-(2-quinoxalinyl)phenol, also known as quinoline yellow, is a synthetic yellow azo dye commonly used as a food coloring agent. It is also used in the textile industry to dye wool, silk, and nylon. However, recent scientific research has shown that it has potential applications in the field of medicine and biotechnology.
Mécanisme D'action
The mechanism of action of 4-chloro-2-(2-quinoxalinyl)phenol yellow is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cell growth and metabolism. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Quinoline yellow has been shown to have a range of biochemical and physiological effects. It has been found to induce oxidative stress in cells, leading to DNA damage and cell death. It has also been shown to affect the activity of various enzymes and proteins involved in cell signaling and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
Quinoline yellow has several advantages as a laboratory reagent. It is readily available and relatively inexpensive. It is also stable and easy to handle. However, it has some limitations, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several potential future directions for research on 4-chloro-2-(2-quinoxalinyl)phenol yellow. One area of interest is the development of new antibiotics based on its antimicrobial properties. Another area of interest is the development of new anticancer drugs based on its ability to induce apoptosis in cancer cells. Additionally, further research is needed to fully understand its mechanism of action and potential applications in biotechnology.
Méthodes De Synthèse
The synthesis of 4-chloro-2-(2-quinoxalinyl)phenol yellow involves the reaction between 2-aminophenol and 2-chloroquinoxaline in the presence of a catalyst such as copper powder. The reaction takes place in a solvent such as ethanol or water and is carried out under reflux conditions for several hours. The resulting product is then purified by recrystallization.
Applications De Recherche Scientifique
Quinoline yellow has been found to have potential applications in the field of medicine and biotechnology. It has been shown to have antimicrobial properties against a wide range of bacteria and fungi, making it a potential candidate for the development of new antibiotics. It has also been found to have anticancer properties, inhibiting the growth of various cancer cell lines.
Propriétés
IUPAC Name |
4-chloro-2-quinoxalin-2-ylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-9-5-6-14(18)10(7-9)13-8-16-11-3-1-2-4-12(11)17-13/h1-8,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIZEQHQPDGODE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dichlorophenyl)-N'-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6031669.png)
![4-{6-[4-(butylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6031674.png)

![2-(2-phenylethyl)-8-(4-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6031682.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B6031689.png)
![3-(4-oxo-3(4H)-quinazolinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6031720.png)

![methyl 3-butyryl-4-{[1-(hydroxymethyl)propyl]amino}-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B6031735.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B6031738.png)

![N-(4-methylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6031756.png)

![1-{2-hydroxy-3-[3-({[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6031762.png)
![4-benzyl-1-{3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B6031766.png)